(E)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
Description
The compound (E)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one features a complex heterocyclic architecture combining a benzo[c][1,2,5]thiadiazole dioxide moiety, a piperidine ring, and an α,β-unsaturated ketone (chalcone) system. The benzo[c][1,2,5]thiadiazole group is electron-deficient and may contribute to π-stacking interactions, while the piperidine ring introduces conformational flexibility. The (E)-configured chalcone moiety is known for biological activities such as anti-inflammatory and anticancer properties .
Properties
IUPAC Name |
(E)-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-22-19-9-5-6-10-20(19)24(28(22,26)27)18-13-15-23(16-14-18)21(25)12-11-17-7-3-2-4-8-17/h2-12,18H,13-16H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDQDBBQIPXHRS-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one, identified by its CAS number 2035018-24-5, is a member of the thiadiazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 397.5 g/mol. The structure features a piperidine ring and a phenylpropene moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing the thiadiazole ring exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines.
Case Studies
-
In Vitro Studies :
- A study reported that derivatives of 1,3,4-thiadiazole exhibited cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 0.28 to 0.52 μg/mL, indicating potent activity against these cell lines .
- Another investigation demonstrated that compounds similar to this compound showed moderate to high antiproliferative activity against HepG2 (liver cancer) with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
-
Mechanistic Insights :
- The anticancer mechanism was linked to the compound's ability to induce apoptosis in cancer cells. Activation of caspases 3 and 8 was observed, suggesting that these compounds trigger programmed cell death pathways .
- Docking studies indicated that these compounds interact with tubulin and inhibit its polymerization, which is crucial for cell division .
Cytotoxicity Profile
The cytotoxic effects of this compound were assessed across various normal and cancerous cell lines:
| Cell Line | IC50 Value (μg/mL) | Remarks |
|---|---|---|
| A549 (Lung Cancer) | 0.52 | Significant growth inhibition |
| MCF-7 (Breast Cancer) | 0.28 | High sensitivity observed |
| HepG2 (Liver Cancer) | 8.107 | Moderate activity compared to doxorubicin |
| Normal MRC-5 Fibroblasts | >100 | Low toxicity towards normal cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Comparison
The benzo[c][1,2,5]thiadiazole dioxide group in the target compound distinguishes it from other heterocycles like triazoles or benzothiazoles. For instance, the triazole-thione derivative (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (from ) exhibits a planar triazole ring stabilized by N–H···S hydrogen bonds, enabling robust crystal packing.
Chalcone Derivatives
Chalcones such as 3-phenylprop-2-en-1-one are well-studied for their bioactivity. The (E)-configuration in the target compound likely optimizes conjugation and dipole interactions compared to (Z)-isomers. For example, Isorhamnetin-3-O glycoside () contains a flavonoid scaffold with a similar enone system but lacks the heterocyclic complexity of the target molecule, which could influence solubility and metabolic stability .
Piperidine-Containing Analogues
Piperidine rings are common in pharmaceuticals (e.g., antipsychotics). The piperidine in the target compound is functionalized with a benzo-thiadiazole group, unlike simpler N-alkylpiperidines. This substitution may alter steric and electronic profiles, affecting bioavailability and target engagement.
Structural and Functional Data Comparison
Research Findings and Gaps
- Crystallography: The triazole-thione compound () was analyzed via single-crystal X-ray diffraction (SHELX software, ), revealing a six-membered hydrogen-bonded network.
- Biological Data: No activity data for the target compound are cited, unlike Isorhamnetin-3-O glycoside, which has documented antioxidant properties .
Q & A
Q. What are the critical steps in synthesizing (E)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically including:
- Condensation : Formation of the enone backbone via Claisen-Schmidt or similar reactions.
- Cyclization : Introduction of the benzo[c][1,2,5]thiadiazole ring under controlled acidic/basic conditions.
- Piperidine Functionalization : Coupling the thiadiazole-piperidine moiety using nucleophilic substitution or Buchwald-Hartwig amination.
- Purification : Recrystallization or column chromatography to isolate the final product .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- FT-IR : Identification of functional groups (e.g., C=O, S=O) .
Q. What solvents and conditions are optimal for solubility in biological assays?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF for initial stock solutions due to high solubility of similar heterocyclic compounds.
- Aqueous dilution : Phosphate-buffered saline (PBS) or ethanol-water mixtures for cell-based assays.
- Critical Note : Pre-filter solutions (0.22 µm) to avoid aggregation in biological media .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Temperature Control : Reflux in ethanol or toluene for controlled cyclization.
- Catalyst Screening : Use Pd catalysts for efficient piperidine-thiadiazole coupling.
- Microwave-assisted Synthesis : Reduce reaction time (e.g., 30–60 minutes) while maintaining >80% yield .
- Data Table :
| Parameter | Optimization Strategy | Yield Improvement |
|---|---|---|
| Solvent | Toluene vs. THF | +15% |
| Catalyst | Pd(OAc)₂ vs. none | +40% |
| Time | Microwave (30 min) | +25% |
Q. How should researchers address contradictory results in biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Purity Verification : Re-characterize the compound via HPLC (>95% purity) to rule out impurity interference.
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., methyl vs. methoxy groups) to isolate SAR trends .
Q. What computational methods are effective for predicting the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB IDs).
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes.
- Free Energy Calculations : MM-PBSA/GBSA to quantify binding energies .
Q. How can stability under varying pH conditions be systematically evaluated?
- Methodological Answer :
- pH Stability Assay : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.
- Analytical Monitoring : Use HPLC to track degradation products.
- Key Finding : Thiadiazole derivatives are typically stable at pH 5–9 but hydrolyze rapidly under strongly acidic/basic conditions .
Data Contradiction & Experimental Design
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability (e.g., IV vs. oral administration in rodents).
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites.
- Dose Adjustment : Optimize dosing regimens based on clearance rates .
Q. How to design experiments to elucidate the role of the (E)-configured double bond in bioactivity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
